2-Pyrazin-2-yl-1-pyridin-2-ylethanone

Description

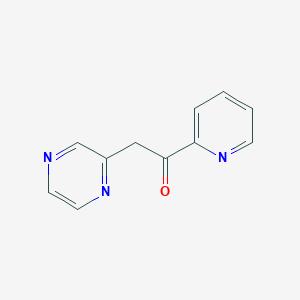

2-Pyrazin-2-yl-1-pyridin-2-ylethanone is a heterocyclic ketone featuring a pyridine ring and a pyrazine ring connected via an ethanone backbone. Its molecular formula is inferred as C₁₁H₉N₃O, derived from structural analogs such as 2-phenyl-1-(pyridin-2-yl)ethanone (C₁₃H₁₁NO, ), where the phenyl group is replaced by a pyrazin-2-yl moiety. The compound’s structure comprises a pyridin-2-yl group attached to the carbonyl carbon and a pyrazin-2-yl group on the adjacent methyl carbon. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

CAS No. |

62846-81-5 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-pyrazin-2-yl-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C11H9N3O/c15-11(10-3-1-2-4-14-10)7-9-8-12-5-6-13-9/h1-6,8H,7H2 |

InChI Key |

YVFNIFPOLTXCNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids . This method offers a new and expedient strategy for the synthesis of useful indolizines in moderate to good yields and exhibits a broad substrate scope and good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Key Comparisons:

Functional Groups and Reactivity: The target compound’s ketone group distinguishes it from 1-(pyrazin-2-yl)ethanamine (amine functionality), which is more nucleophilic and prone to reactions like Schiff base formation .

Applications :

- While 2 acetyl pyrazine is utilized as a flavoring agent due to its volatility and aroma , the target compound’s dual heteroaromatic system suggests suitability for pharmaceutical applications, akin to chalcone derivatives that exhibit antioxidant properties .

Structural Complexity: Pyrazino-pyrimidinone derivatives (e.g., 2-(2-methyl-2H-indazol-5-yl)-7-(piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one, ) demonstrate how pyrazine integration into polycyclic systems expands bioactivity. The target compound’s simpler structure may offer synthetic versatility.

Biological Activity

2-Pyrazin-2-yl-1-pyridin-2-ylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring and a pyridine ring connected by an ethanone group. This unique structure may contribute to its biological properties, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound using HeLa cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 3: Anti-inflammatory Mechanism

A recent study evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The compound significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) upon stimulation with lipopolysaccharide (LPS), highlighting its potential for therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.